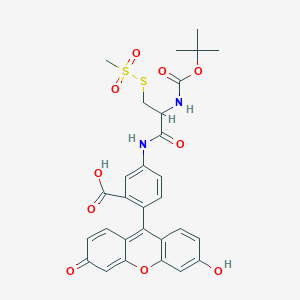

t-Boc-MTSEA-Fluorescein

Overview

Description

T-Boc-MTSEA-Fluorescein (T-butyloxycarbonyl-4-methyl-2-sulfonamidoethoxy-aminofluorescein) is a fluorescent dye that is used in a variety of scientific research applications. It is a versatile tool for studying the structure, function, and dynamics of biomolecules. This dye has a wide range of applications, from protein labeling to cell imaging and cell tracking.

Scientific Research Applications

Serotonin Transporters Study

- t-Boc-MTSEA-Fluorescein, as part of methanethiosulfonate (MTS) reagents, plays a crucial role in exploring the functional and structural aspects of human serotonin transporters. By targeting specific transmembrane domains, these studies provide insights into the aqueous accessibility and functional contributions within the serotonin transporter, revealing how different residues within the transmembrane domain influence serotonin transport activity. This highlights the compound's utility in detailing the molecular intricacies of transporter proteins (Henry et al., 2003).

Influenza A Virus Study

- In research targeting the M2 ion channel of the influenza A virus, this compound derivatives were utilized to assess the accessibility of cysteine mutants to modification by sulfhydryl-specific reagents. This facilitated the mapping of residues lining the ion-conducting pore and contributed to a deeper understanding of the channel's structure and function, offering a pathway to innovative antiviral strategies (Shuck et al., 2000).

Electrolyte Transporter Study

- The compound has been utilized in studies analyzing the NBCe1-A transporter's transmembrane segment, identifying critical residues lining the ion translocation pathway. Such research underscores the potential of this compound in investigating the functional domains of electrolyte transporters, contributing to our understanding of renal physiology and associated disorders (Zhu et al., 2009).

Fluorescence Quantum Yield Study

- This compound derivatives have also been explored for their photophysical properties in various solvents and gold colloidal suspensions, demonstrating their potential as advanced molecular probes in fluorescence studies. These applications are critical for the development of new fluorescent compounds and their use in biological imaging and sensing (Pilla et al., 2018).

Mechanism of Action

Target of Action

t-Boc-MTSEA-Fluorescein is a thiol-specific fluorescent probe that primarily targets cysteine residues found on proteins . These cysteine residues are often involved in the function and topology of ion channels and proteins .

Mode of Action

The compound interacts with its targets by binding to the cysteine residues on proteins . This interaction allows this compound to be useful in the real-time monitoring of conformational changes .

Result of Action

The binding of this compound to cysteine residues can result in changes to the conformation of proteins and ion channels . These changes can be monitored in real-time, providing valuable information about the function and topology of these proteins .

Action Environment

For instance, the storage temperature for this compound is recommended to be 28 C , indicating that temperature could play a role in its stability.

Safety and Hazards

The safety data sheet for Fluorescein indicates that it causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Relevant Papers The paper “Photoinduced Fluorescence Patterning with a t-Boc Protected Dihydroxyphenylene Derivative” discusses the use of a t-Boc protected compound for fluorescence patterning . This could potentially provide insights into the use of t-Boc-MTSEA-Fluorescein in similar applications.

Biochemical Analysis

Biochemical Properties

t-Boc-MTSEA-Fluorescein interacts with enzymes, proteins, and other biomolecules, particularly those containing cysteine residues . The nature of these interactions is specific, as the compound binds to the thiol group of cysteine residues .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a fluorescent probe. It can be used to monitor real-time conformational changes in proteins, providing valuable insights into cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Specifically, it binds to the thiol group of cysteine residues found on proteins . This allows it to be used as a probe in research involving ion channels and protein topology .

Metabolic Pathways

Given its ability to bind to cysteine residues, it may interact with enzymes or cofactors that contain these residues .

properties

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUGASBFWLQFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409179 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042688-20-9 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

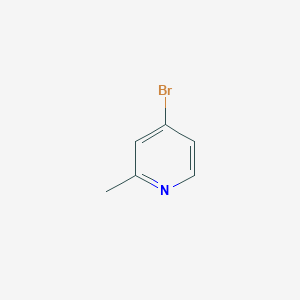

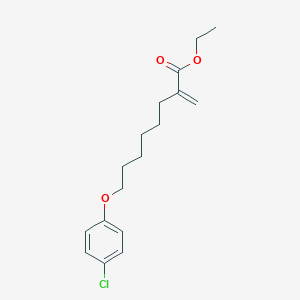

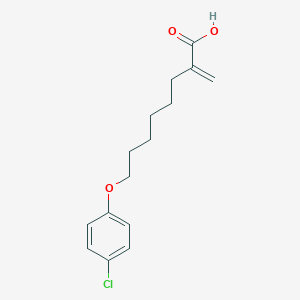

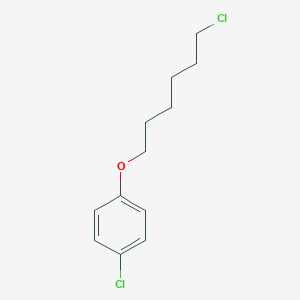

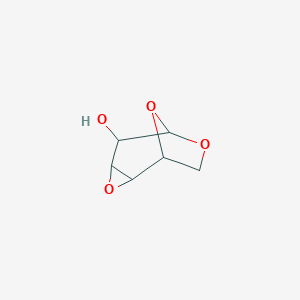

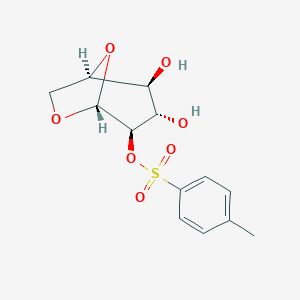

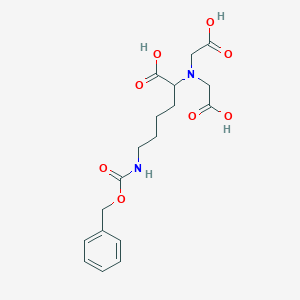

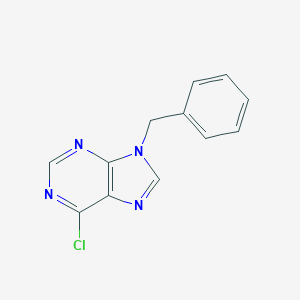

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)